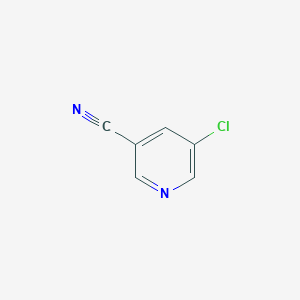
5-Chloro-3-cyanopyridine
Cat. No. B1590324
Key on ui cas rn:
51269-82-0
M. Wt: 138.55 g/mol
InChI Key: VHVCXRPJVSZARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07829584B2
Procedure details


A mixture of 3,5-dichloropyridine (4.23 g, 28.6 mmol), CuCN (3.07 g, 34.3 mmol), and argon-bubbled NMP (8 mL) was placed in a 40 mL scintillation vial, flushed with argon for 1 min, and then quickly capped and stirred under argon at 210° C. for 3 h. The dark brown easily stirred solution was allowed to cool somewhat, and was then poured into concentrated NH4OH (50 mL) on an ice bath, and stirred vigorously for 5 min. DCM (50 mL) was added, the bilayer was stirred for an additional 5 min, and then filtered. The lower dark amber organic layer was saved, and the dark blue aqueous layer was extracted with DCM (2×50 mL). The organic layers were combined and washed with NH4OH (1×30 mL), 4 M NaCl (1×30 mL), dried (Na2SO4), and concentrated to give an amber oil heavily contaminated with NMP. Silica flash chromatography of this residue (90 mm×6″ column; 6:1 hex/EtOAc eluent; 100 mL fractions; fractions 15-19 combined) afforded, after rotary evaporation at 40° C., the title compound as brilliant white microcrystals (891 mg, 22%).

Name
CuCN
Quantity
3.07 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[C:9]([Cu])#[N:10].CN1C(=O)CCC1>CCOC(C)=O>[Cl:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH:7]=1)[C:9]#[N:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.23 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NC=C(C1)Cl
|
|
Name
|
CuCN
|
|
Quantity
|
3.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCCC1=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
210 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under argon at 210° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bubbled NMP (8 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with argon for 1 min
|
|
Duration
|
1 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quickly capped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool somewhat
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then poured into concentrated NH4OH (50 mL) on an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously for 5 min
|
|
Duration
|
5 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
DCM (50 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the bilayer was stirred for an additional 5 min
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the dark blue aqueous layer was extracted with DCM (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with NH4OH (1×30 mL), 4 M NaCl (1×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an amber oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after rotary evaporation at 40° C.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

